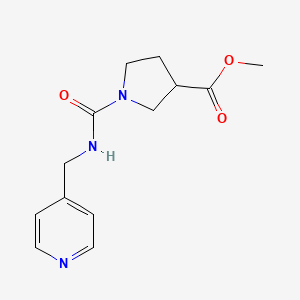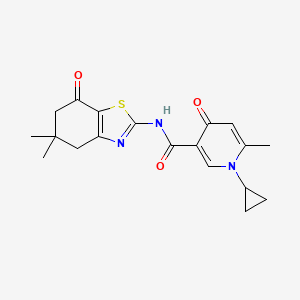![molecular formula C13H17N3O4 B7052458 N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B7052458.png)
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide is a complex organic compound featuring a furan ring, an oxadiazole ring, and a methoxy-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved through the reaction of a nitrile oxide with a nitrile, forming the oxadiazole ring.
Coupling of the Furan and Oxadiazole Rings: The furan and oxadiazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Attachment of the Methoxy-Dimethylpropanamide Group: This final step involves the reaction of the intermediate with 3-methoxy-2,2-dimethylpropanoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anti-inflammatory effects.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in material science.
Mechanism of Action
The mechanism by which N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and oxadiazole rings may facilitate binding to specific molecular targets, while the methoxy-dimethylpropanamide group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide: Unique due to its specific combination of functional groups.
5-(Furan-2-yl)-1,2,4-oxadiazole: Lacks the methoxy-dimethylpropanamide group, making it less versatile in certain applications.
3-Methoxy-2,2-dimethylpropanamide:
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, an oxadiazole ring, and a methoxy-dimethylpropanamide moiety. This combination imparts a range of chemical and biological properties that are not found in simpler or structurally different compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-methoxy-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,8-18-3)12(17)14-7-10-15-11(20-16-10)9-5-4-6-19-9/h4-6H,7-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVARARRIBVLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)NCC1=NOC(=N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide](/img/structure/B7052379.png)
![N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide](/img/structure/B7052383.png)
![[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7052385.png)
![4-chloro-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B7052391.png)
![5-(hydroxymethyl)-N,3-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B7052396.png)
![(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(hydroxymethyl)-3-methylfuran-2-yl]methanone](/img/structure/B7052402.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B7052418.png)

![4-[(4-cyanophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7052445.png)
![N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7052449.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B7052452.png)

![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone](/img/structure/B7052475.png)
